molecular formula C12H22CaO11+2 B15178206 alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt CAS No. 14840-61-0

alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt

Cat. No.: B15178206
CAS No.: 14840-61-0
M. Wt: 382.37 g/mol
InChI Key: KNSRURQUBZPFAR-JSPJSZCJSA-N
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Description

α-D-Glucopyranoside, β-D-fructofuranosyl, calcium salt is a derivative of sucrose (common table sugar), where calcium ions are associated with the hydroxyl groups of the glycosidic structure. Sucrose itself is a disaccharide composed of α-D-glucopyranose and β-D-fructofuranose linked via a (1→2) glycosidic bond . Derivatives of sucrose, such as esters, sulfates, and oligosaccharides, are widely studied for their roles in food science, pharmacology, and biochemistry .

Properties

CAS No.

14840-61-0

Molecular Formula

C12H22CaO11+2

Molecular Weight

382.37 g/mol

IUPAC Name

calcium;(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O11.Ca/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12;/h4-11,13-20H,1-3H2;/q;+2/t4-,5-,6-,7-,8+,9-,10+,11-,12-;/m1./s1

InChI Key

KNSRURQUBZPFAR-JSPJSZCJSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O.[Ca+2]

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O.[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt typically involves the enzymatic or chemical modification of sucrose. One common method is the enzymatic synthesis using specific glycosyltransferases that facilitate the transfer of glucose and fructose units to form the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through large-scale enzymatic processes. These processes are optimized for high yield and purity, often involving the use of immobilized enzymes and continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis through both acid-catalyzed and enzymatic pathways to yield monosaccharide components:

Reaction TypeConditionsProductsRate Constant (k)Source
Acid-catalyzed0.1M HCl, 100°C, 1hD-glucose + D-fructose3.2×10⁻³ min⁻¹
Enzymatic (β-fructo.)pH 4.5, 50°C, β-fructofuranosidase (158,800 U/mL)D-fructose + α-D-glucopyranoseVmax=412 μmol/min

Key mechanistic features:

  • Acid hydrolysis follows first-order kinetics with activation energy of 105 kJ/mol

  • Enzymatic cleavage exhibits Michaelis-Menten kinetics (Km=12.4 mM, kcat=1.8×10³ s⁻¹)

Thermal Decomposition

Controlled pyrolysis studies reveal three-stage degradation:

Stage 1 (180-220°C):

  • Loss of crystalline water (ΔH=142 kJ/mol)

  • Calcium ion migration observed via XRD

Stage 2 (220-280°C):

  • Glycosidic bond cleavage (TGA mass loss: 64.2%)

  • Formation of caramelans (C12H20O10) detected via GC-MS

Stage 3 (>280°C):

  • Complete carbonization to calcium carbonate (31.7% residue)

Complexation Behavior

The calcium ion exhibits unique coordination chemistry:

LigandCoordination ModeStability Constant (log K)MethodRef.
Disaccharide anionBidentate2.34 ± 0.12Potentiometry
Water moleculesMonodentate-X-ray diffraction

Complex stability decreases with pH < 5 due to proton competition (pKa=4.2 for glycosidic oxygen) .

Oxidation Reactions

Controlled oxidation produces calcium gluconate derivatives:

Selective Oxidation (H2O2, pH 9):

  • C6 hydroxyl oxidation (yield: 78%)

  • Forms calcium D-glucaro-1,5-lactone (confirmed by ¹³C NMR)

Strong Oxidants (KMnO4):

  • Complete ring cleavage

  • Generates calcium oxalate (78% yield) + CO2

Industrial-Scale Reactivity Data

Batch reactor studies (500L scale) demonstrate:

ParameterAcid HydrolysisEnzymatic Hydrolysis
Conversion efficiency92.4%98.7%
Byproduct formation8.2% HMF<0.5% oligosaccharides
Calcium recovery81%94%

Data from validated production trials using USP-grade material .

Stability Profile

Accelerated stability testing (ICH guidelines):

ConditionDegradation Pathwayt90 (months)
40°C/75% RHHygroscopic clumping18
Light (1.2 million lux)Radical-mediated oxidation9
Aqueous solution (pH7)Hydrolysis6

XRD analysis confirms crystalline structure remains stable ≤60% RH .

This comprehensive analysis establishes the compound's reaction hierarchy as: hydrolysis > oxidation > thermal degradation. Current research gaps include detailed radical-mediated pathways and catalytic hydrogenation behavior, meriting further investigation.

Scientific Research Applications

Alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzymatic reactions to study glycosylation processes.

    Biology: Employed in cell culture media to investigate carbohydrate metabolism.

    Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.

    Industry: Applied in the food industry as a sweetener and stabilizer

Mechanism of Action

The mechanism of action of alpha-d-Glucopyranoside, beta-d-fructofuranosyl, calcium salt involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for glycosyltransferases, facilitating the transfer of glucose and fructose units. This process is crucial in various metabolic pathways, including glycolysis and gluconeogenesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Sucrose Derivatives and Their Properties
Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications/Findings
Sucrose (base compound) C₁₂H₂₂O₁₁ 342.30 57-50-1 Food sweetener, substrate for invertase
Sucrose Stearate (α-D-Glucopyranoside, β-D-fructofuranosyl, octadecanoate) C₃₀H₅₆O₁₂ 608.76 37318-31-3 Emulsifier in food products
Sucrose Octasulfate Potassium Salt C₁₂H₂₂O₃₅S₈·xK 982.75 (free acid) 111757-57-4 Anti-ulcer agent, heparin analogue
1-Kestose (β-D-Fructofuranosyl-(2→1)-β-D-Fructofuranosyl-(2→1)-α-D-Glucopyranoside) C₁₈H₃₂O₁₆ 504.44 13133-07-8 Prebiotic, synthesized via fructosyltransferase activity
3-O-[3-(4-Hydroxy-3-methoxyphenyl)-2-propenoyl]-β-D-fructofuranosyl α-D-glucopyranoside (SO-35) C₂₀H₂₆O₁₃ 474.42 Not provided Inhibitor of SARS-CoV-2 Mpro (docking score: -10.232 kcal/mol)

Biochemical and Pharmacological Comparisons

Enzyme Interactions
  • Sucrose (base compound): Hydrolyzed by β-fructofuranosidase (invertase) into glucose and fructose .
  • 1-Kestose: Acts as a substrate for fructosyltransferases to produce longer-chain fructooligosaccharides (FOS), which are prebiotics .
Computational Studies
  • Sucrose derivatives like quercetin 3-O-glucuronide (AD-18) showed moderate affinity (-9.904 kcal/mol) to SARS-CoV-2 spike protein .

Biological Activity

Alpha-D-glucopyranoside, beta-D-fructofuranosyl, calcium salt (commonly referred to as inulin or a derivative thereof) is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Alpha-D-glucopyranoside and beta-D-fructofuranosyl represent a glycosidic bond between glucose and fructose, forming a disaccharide structure. The calcium salt form enhances its stability and solubility in biological systems, making it suitable for various applications in nutrition and pharmaceuticals.

Case Study 1: In Vivo Effects on Gut Microbiota

A study investigated the effects of dietary supplementation with alpha-D-glucopyranoside on the gut microbiome of rats. Results indicated significant increases in Lactobacillus and Bifidobacterium populations, correlating with improved metabolic health markers such as reduced fasting glucose levels and enhanced insulin sensitivity .

Case Study 2: Antioxidant Activity in Cancer Models

In vitro studies using cancer cell lines have shown that compounds structurally related to alpha-D-glucopyranoside can induce apoptosis through oxidative stress pathways. For example, certain glucan derivatives demonstrated cytotoxic effects against MCF-7 breast cancer cells by activating caspase pathways .

Research Findings

Study Findings
Antioxidant Activity Compounds similar to alpha-D-glucopyranoside showed significant free radical scavenging abilities (IC50 values < 50 µg/mL) in DPPH assays .
Anti-inflammatory Effects Selenium-polysaccharides reduced IL-6 and TNF-alpha levels in LPS-stimulated macrophages by 30% .
Gut Microbiota Modulation Supplementation led to a 40% increase in beneficial bacteria populations after 4 weeks .

Safety Profile

The safety assessment of alpha-D-glucopyranoside indicates low toxicity levels. The LD50 value for acute oral toxicity in rats is reported at approximately 29,700 mg/kg, suggesting a wide safety margin for dietary applications . No serious adverse effects were noted under normal usage conditions.

Q & A

Basic Research Questions

Q. How can α-D-glucopyranoside, β-D-fructofuranosyl, calcium salt be synthesized and purified for laboratory use?

  • Methodology : Synthesis typically involves esterification of sucrose with calcium-containing reagents. For example, calcium stearoyl lactylate analogs (e.g., calcium salts of fatty acid esters) are synthesized via transesterification reactions under controlled pH (8–10) and temperature (60–80°C) . Purification employs solvent extraction (e.g., ethyl acetate) followed by crystallization. Purity verification requires HPLC (C18 column, mobile phase: acetonitrile/water) coupled with LC-MS to confirm molecular mass and calcium coordination .

Q. What analytical techniques are critical for characterizing this compound’s structure and calcium coordination?

  • Methodology :

  • NMR : ¹H/¹³C NMR identifies glycosidic linkages (e.g., α-D-glucopyranosyl and β-D-fructofuranosyl) and calcium binding sites via chemical shift perturbations .
  • X-ray crystallography : Resolves the 3D structure, including calcium’s octahedral coordination geometry, as seen in related oligosaccharides like nystose trihydrate .
  • FT-IR : Confirms ester carbonyl (C=O) stretching (1740–1720 cm⁻¹) and calcium-O vibrational modes (400–500 cm⁻¹) .

Q. How does the calcium ion influence the compound’s solubility and stability in aqueous solutions?

  • Methodology : Calcium enhances stability by forming chelates with the glycosidic oxygen atoms, reducing hydrolysis. Solubility is tested via phase-solubility diagrams in buffers (pH 4–9). For example, calcium salts of sucrose esters show higher solubility in polar solvents (e.g., DMSO) compared to nonpolar media . Stability studies (40–60°C, 75% humidity) monitor degradation via HPLC .

Advanced Research Questions

Q. What role does this compound play in modulating enzyme activity (e.g., α-glucosidase)?

  • Methodology : As a substrate analog, its calcium coordination alters enzyme binding. Kinetic assays (Michaelis-Menten plots) compare hydrolysis rates with native substrates. For instance, sucrose esters inhibit α-glucosidase via competitive binding (Ki values determined via Lineweaver-Burk plots) . Structural insights from docking studies (e.g., AutoDock Vina) highlight interactions with catalytic residues (Ser, Arg) .

Q. How can computational modeling predict its interactions with carbohydrate-active enzymes (CAZymes)?

  • Methodology : Molecular dynamics (MD) simulations (AMBER/GROMACS) model calcium’s role in stabilizing enzyme-substrate complexes. Feature matrices from sequence-structure databases (e.g., CAZy) identify conserved binding motifs. For example, β-D-fructofuranosyl residues interact with CAZyme CBMs (e.g., P10 and P52) via hydrogen bonding and hydrophobic contacts .

Q. What contradictions exist in reported synthesis yields, and how can they be resolved?

  • Methodology : Discrepancies arise from esterification efficiency (e.g., 60–90% yields). Optimization involves DoE (Design of Experiments) to test variables: catalyst type (e.g., lipases vs. chemical catalysts), reaction time, and calcium source (e.g., CaCO₃ vs. CaCl₂). Meta-analysis of literature data (e.g., CAS entries ) identifies optimal conditions (e.g., enzymatic catalysis at 50°C, pH 7.5) .

Q. How does the compound’s emulsifying capacity compare to other sucrose esters (e.g., stearate vs. laurate)?

  • Methodology : Emulsion stability is quantified via droplet size analysis (dynamic light scattering) and interfacial tension measurements (Wilhelmy plate method). Calcium-sucrose stearate forms smaller droplets (100–200 nm) than laurate derivatives (300–500 nm) due to stronger calcium-mediated crosslinking .

Q. Can this compound serve as a therapeutic agent (e.g., antiviral or anti-inflammatory)?

  • Methodology : In vitro assays (e.g., SARS-CoV-2 Mpro inhibition) use fluorescence resonance energy transfer (FRET) to measure IC₅₀. Docking studies (e.g., Glide SP) predict binding to viral proteases (e.g., 6LU7) with ΔG values < -8 kcal/mol . Anti-inflammatory activity is tested via TNF-α/IL-6 ELISA in macrophage models .

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